Dopamine Transporter (DAT) Inhibition: (S)-MDPV Exhibits 180-Fold Higher Potency Than (R)-MDPV
In head-to-head in vitro assays of DAT uptake inhibition using rat brain synaptosomes, S(+)MDPV demonstrated an EC₅₀ value of 2.13 nM, while the R(-) enantiomer required an EC₅₀ of 382.80 nM to achieve the same effect [1]. The racemic mixture (±)MDPV showed an intermediate potency with an EC₅₀ of 4.85 nM [1]. The same rank order of potency was observed for norepinephrine transporter (NET) inhibition, though all three forms were less potent at NET than at DAT [1].
| Evidence Dimension | Inhibition of [³H]Dopamine Uptake at DAT |
|---|---|
| Target Compound Data | EC₅₀ = 2.13 nM |
| Comparator Or Baseline | R(-)-MDPV (EC₅₀ = 382.80 nM); Racemic (±)MDPV (EC₅₀ = 4.85 nM) |
| Quantified Difference | S(+)MDPV is ~180-fold more potent than R(-)MDPV and ~2.3-fold more potent than the racemate |
| Conditions | Rat brain synaptosomes, [³H]dopamine uptake assay |
Why This Matters
This 180-fold difference in potency confirms that the biological activity of racemic MDPV is almost entirely attributable to the (S)-enantiomer, making the pure (S)-isomer essential for studies seeking to define the molecular pharmacology of MDPV.
- [1] Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., Banks, M. L., Negus, S. S., & Glennon, R. A. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(5), 771–777. View Source
